molecular formula C4H8N3O3P B12830164 (Amino(1H-imidazol-4-yl)methyl)phosphonic acid

(Amino(1H-imidazol-4-yl)methyl)phosphonic acid

Cat. No.: B12830164
M. Wt: 177.10 g/mol
InChI Key: FOZQEBYZCJSFBY-UHFFFAOYSA-N
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Description

(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is a compound with the molecular formula C4H8N3O3P and a molecular weight of 177.098 g/mol This compound features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Amino(1H-imidazol-4-yl)methyl)phosphonic acid typically involves the condensation of imidazole derivatives with phosphonic acid precursors. One common method involves the reaction of 1H-imidazole with chloromethylphosphonic acid under controlled conditions to yield the desired product . The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for scalability, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Amino(1H-imidazol-4-yl)methyl)phosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like chloromethylphosphonic acid in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Amino(1H-imidazol-4-yl)methyl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives. This uniqueness makes it valuable for specific applications in catalysis, enzyme inhibition, and material science .

Properties

Molecular Formula

C4H8N3O3P

Molecular Weight

177.10 g/mol

IUPAC Name

[amino(1H-imidazol-5-yl)methyl]phosphonic acid

InChI

InChI=1S/C4H8N3O3P/c5-4(11(8,9)10)3-1-6-2-7-3/h1-2,4H,5H2,(H,6,7)(H2,8,9,10)

InChI Key

FOZQEBYZCJSFBY-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C(N)P(=O)(O)O

Origin of Product

United States

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